suberosol B
Description
Suberosol B is a lanostane-type triterpenoid first isolated from the root of Beilschmiedia erythrophloia (Lauraceae) and the marine soft coral Subergorgia suberosa . Structurally, it features a pentacyclic skeleton with hydroxyl and methyl groups at specific positions (C-3, C-16, and C-24) that contribute to its bioactivity . Key pharmacological properties include:
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R,3R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-3-ol |
InChI |
InChI=1S/C15H24O2/c1-9-5-6-13-15(4,17-13)12(16)7-11-10(9)8-14(11,2)3/h10-13,16H,1,5-8H2,2-4H3/t10-,11-,12-,13-,15-/m1/s1 |
InChI Key |
FWFSLBQGEMBSLF-FTQJZPFOSA-N |
Isomeric SMILES |
C[C@@]12[C@H](O1)CCC(=C)[C@H]3CC([C@@H]3C[C@H]2O)(C)C |
Canonical SMILES |
CC1(CC2C1CC(C3(C(O3)CCC2=C)C)O)C |
Synonyms |
suberosol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Hydroxylation : this compound’s additional hydroxyl groups at C-16 enhance antituberculosis activity compared to suberosol, which lacks this modification .
- Skeleton Type: Lanostane-type triterpenes (suberosol, this compound) exhibit stronger anti-HIV activity than lupane-type (lupenol) due to their rigid, polycyclic frameworks .
- Hydrophobic Interactions : Suberosol’s anti-HIV activity relies on hydrophobic binding to AAK1/GAK kinases, while 20(21)-dehydrolucidenic acid uses H-bond networks for GAK inhibition .
Discussion
However, its anti-HIV potency is inferior to suberosol (EC₅₀: 0.8 µM vs. Notably, suberosols A–D from marine sources exhibit higher cytotoxicity but lack specificity for microbial targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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